3,4-Dimethylbenzotrifluoride
Overview
Description
Scientific Research Applications
3,4-Dimethylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzotrifluoride typically involves the trifluoromethylation of 3,4-dimethylbenzene. One common method is the reaction of 3,4-dimethylbenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to the corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: 3,4-Dimethylbenzene.
Substitution: Various substituted benzotrifluorides depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzotrifluoride largely depends on its role as an intermediate in various chemical reactions. It acts by providing a trifluoromethyl group, which can significantly alter the chemical and physical properties of the target molecules. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and bioavailability of compounds, making it a valuable moiety in drug design and development .
Comparison with Similar Compounds
- 3,4-Difluorobenzotrifluoride
- 3,4-Dichlorobenzotrifluoride
- 3,4-Dimethylbenzene
Comparison: 3,4-Dimethylbenzotrifluoride is unique due to the presence of both methyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence the reactivity and stability of the compound. Compared to its analogs, this compound offers a balance of hydrophobicity and reactivity, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,2-dimethyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-8(5-7(6)2)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHTYKIYEUHMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371841 | |
Record name | 3,4-Dimethylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78164-31-5 | |
Record name | 3,4-Dimethylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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